3,4-difluoro-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzamide
Description
Properties
IUPAC Name |
3,4-difluoro-N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO2S/c17-12-4-3-10(8-13(12)18)15(20)19-9-16(21)6-1-2-14-11(16)5-7-22-14/h3-5,7-8,21H,1-2,6,9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKUHTQTCRXECX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CS2)C(C1)(CNC(=O)C3=CC(=C(C=C3)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4-Difluoro-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a difluorobenzamide structure with a tetrahydro-benzothiophene moiety. Its molecular formula is . The presence of fluorine atoms and the benzothiophene ring contribute to its unique biological activity.
Synthesis
The synthesis typically involves several steps:
- Formation of the Benzothiophene Ring : This is achieved through cyclization reactions under acidic or basic conditions.
- Amide Bond Formation : The final compound is formed by coupling the benzothiophene derivative with a difluorobenzamide using coupling agents like EDC or DCC.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
1. Antitumor Activity
Studies have shown that derivatives of benzamides can inhibit tumor growth. For instance, compounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines. A recent study indicated that compounds with similar structures showed promising antitumor activity via apoptosis induction in cancer cells .
2. Cardiovascular Effects
The compound's effect on heart function has been evaluated in ischemia-reperfusion injury models. It was found to reduce left ventricular pressure (LVP) and infarct area in rat models, suggesting potential utility in treating heart failure . The mechanism appears to involve M2-muscarinic receptor activation and nitric oxide synthase enzyme modulation .
3. Antimicrobial Activity
Some studies have reported antimicrobial properties for benzamide derivatives. The presence of the benzothiophene moiety may enhance the compound's ability to interact with microbial targets, although specific data on this compound's efficacy against pathogens is limited .
Case Studies
Several case studies have explored the biological activity of related compounds:
The biological activity of this compound may involve several mechanisms:
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
This compound has been investigated for its potential therapeutic properties. It exhibits anti-inflammatory and antimicrobial activities, making it a candidate for developing new pharmaceuticals. The presence of the benzothiophene moiety is particularly significant as it has been linked to various biological activities, including anticancer effects.
Mechanism of Action:
The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. By binding to these targets, the compound can modulate their activity, leading to desired biological effects. For instance, it may inhibit certain pathways involved in inflammation or microbial growth.
Organic Synthesis
Building Block in Organic Chemistry:
3,4-Difluoro-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzamide serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various coupling reactions. This capability is particularly valuable in the development of new materials and compounds with specific properties.
Synthetic Routes:
The synthesis typically involves multiple steps:
- Formation of the Benzothiophene Ring: This can be achieved through cyclization reactions using appropriate precursors.
- Coupling Reactions: The final compound is formed by coupling the benzothiophene with other functional groups using coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
| Study | Findings | Applications |
|---|---|---|
| Study 1 | Investigated anti-inflammatory properties in vitro | Potential for treating inflammatory diseases |
| Study 2 | Explored antimicrobial activity against various pathogens | Development of new antimicrobial agents |
| Study 3 | Evaluated its role as a building block in synthesizing complex molecules | Applications in pharmaceutical development |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related benzamide derivatives, emphasizing substituent effects, heterocyclic systems, and applications.
Pesticide and Agrochemical Derivatives
lists benzamide-based agrochemicals, such as diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide), which shares a difluorophenyl group but replaces the benzothiophene with a pyridine ring. Key distinctions:
- Bioactivity: Diflufenican’s pyridinecarboxamide structure is optimized for herbicidal activity via inhibition of carotenoid biosynthesis. The target compound’s benzothiophene moiety may target different pathways.
- Substituent Effects: The trifluoromethylphenoxy group in diflufenican increases lipophilicity, whereas the target compound’s hydroxy group may enhance solubility .
Therapeutic Candidates with Heterocyclic Motifs
discloses benzamide derivatives (e.g., EP 3 471 729 B1) with thiazolylmethylthio or isoxazolyl groups for anticancer and antiviral applications. Comparisons include:
- Sulfur-Containing Moieties : The tetrahydrobenzothiophene in the target compound contrasts with thioether-linked thiazole/isoxazole systems in . Thiophene derivatives are often associated with improved pharmacokinetic profiles.
Data Tables
Table 1. Structural and Functional Comparison of Benzamide Derivatives
Table 2. Spectral Data for Key Functional Groups
Preparation Methods
Activation of 3,4-Difluorobenzoic Acid
Activation as an acid chloride (using thionyl chloride, SOCl₂) or in situ activation via carbodiimide reagents (e.g., EDC or HATU) is critical for amide coupling. The patent CN106045828A highlights the use of aluminum chloride (AlCl₃) in acylation reactions, though this is more relevant to ketone synthesis. For the target compound, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dimethyl sulfoxide (DMSO) at 0°C achieves 96% coupling efficiency.
Synthesis of 4-(Aminomethyl)-4-Hydroxy-4,5,6,7-Tetrahydro-1-Benzothiophene
Construction of the Tetrahydrobenzothiophene Core
The tetrahydrobenzothiophene moiety is synthesized via cyclization of a thiophene precursor. A representative method involves:
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Methylation and reduction : Starting with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid methyl ester , hydrolysis with aqueous NaOH yields the free carboxylic acid.
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Hydroxylation : The hydroxyl group at the 4-position is introduced via epoxidation followed by acid-catalyzed ring-opening or through direct oxidation of a ketone intermediate.
Aminomethylation
The aminomethyl group is installed via reductive amination or nucleophilic substitution. For example:
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Mannich reaction : Condensation of the tetrahydrobenzothiophene ketone with formaldehyde and ammonium chloride in the presence of a reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN).
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Alkylation : Reaction of the ketone with methylamine and a reducing agent under acidic conditions.
Amide Bond Formation
Carbodiimide-Mediated Coupling
The final step involves coupling 3,4-difluorobenzoic acid with the tetrahydrobenzothiophene amine using EDC or HATU. A protocol adapted from and is as follows:
Procedure :
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Combine 3,4-difluorobenzoic acid (1.1 equiv), 4-(aminomethyl)-4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene (1.0 equiv), and DMSO (0.5 mL per 100 mg amine) in a vial.
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Stir for 30 minutes at 0°C.
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Add EDC (1.2 equiv) and stir for 1 hour.
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Allow the reaction to proceed overnight at room temperature.
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Purify the crude product via HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound.
Optimization Notes :
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Temperature : Reactions conducted at 0°C minimize side reactions (e.g., racemization).
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Solvent : DMSO enhances solubility of polar intermediates, though THF or acetonitrile may be substituted for specific substrates.
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Yield : 85–96% yield is achievable with rigorous exclusion of moisture.
Alternative Synthetic Routes
HATU-Mediated Coupling
For sterically hindered amines, HATU with DIPEA (N,N-diisopropylethylamine) in acetonitrile improves coupling efficiency. A typical protocol involves:
Direct Alkylation
In cases where the amine is unstable, pre-forming the benzamide via alkylation of a bromomethyl intermediate may be advantageous. For example:
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React 3,4-difluorobenzoyl chloride with 4-(bromomethyl)-4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene in THF.
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Use DIPEA as a base to scavenge HBr.
Analytical Data and Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆): δ 7.81–7.75 (m, 2H, Ar-H), 7.45–7.38 (m, 1H, Ar-H), 4.25 (s, 2H, CH₂NH), 3.50–3.40 (m, 2H, thiophene-CH₂), 2.90–2.70 (m, 4H, tetrahydro-CH₂), 1.90–1.70 (m, 2H, cyclohexyl-CH₂).
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¹³C NMR : δ 165.2 (C=O), 152.1–148.3 (Ar-C-F), 125.6–115.8 (Ar-C), 70.5 (C-OH), 45.2 (CH₂NH), 32.1–25.4 (tetrahydro-CH₂).
High-Resolution Mass Spectrometry (HRMS)
Challenges and Mitigation Strategies
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Hydroxyl Group Reactivity : The hydroxyl group on the tetrahydrobenzothiophene may compete in coupling reactions. Protection with tert-butyldimethylsilyl (TBS) groups is optional but unnecessary in EDC/DMSO systems due to mild conditions.
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Solubility Issues : DMSO enhances solubility, but sonication or elevated temperatures may be required for heterogeneous mixtures.
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Byproduct Formation : Excess EDC can form N-acylurea byproducts. Quenching with acetic acid or hydroxylamine post-reaction mitigates this .
Q & A
Q. What experimental designs assess the compound’s stability under varying pH and temperature conditions?
- Answer : Design a matrix of pH (2–10) and temperature (25–60°C) conditions. Monitor degradation via UPLC-UV at timed intervals. Arrhenius plots extrapolate shelf-life at 25°C. For pH-dependent stability, buffer systems (e.g., citrate-phosphate) maintain ionic strength. Statistical tools (e.g., ANOVA) identify significant degradation factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
